molecular formula C14H14INO2S2 B4171932 N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide

N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide

Cat. No.: B4171932
M. Wt: 419.3 g/mol
InChI Key: LLXWCMBBMURFBN-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide, also known as IMB-5, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. It is a small molecule inhibitor of a specific protein target, and has shown promising results in preclinical studies.

Mechanism of Action

N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide works by inhibiting the activity of a specific protein target, which is involved in several cellular processes. This protein target is known to be overexpressed in several types of cancer cells, and is also involved in the inflammatory response. By inhibiting this protein target, this compound is able to slow down the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to cell death. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response. In animal models of neurodegenerative diseases, this compound has been shown to protect against neuronal damage and improve motor function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. It is also a small molecule inhibitor, which makes it easier to work with in terms of drug development. However, one limitation of using this compound is that it has a relatively low yield in the synthesis process, which can make it more difficult to obtain large quantities for use in experiments.

Future Directions

There are several future directions for research on N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the optimization of the compound for specific therapeutic applications, such as cancer or inflammation. Additionally, the mechanism of action of this compound could be further elucidated to better understand how it works at the molecular level. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-4-(methylthio)benzenesulfonamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been studied for its potential anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to protect against neuronal damage in animal models of Parkinson's disease.

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO2S2/c1-10-9-11(15)3-8-14(10)16-20(17,18)13-6-4-12(19-2)5-7-13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXWCMBBMURFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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